molecular formula C12H14O B1454567 2-Cyclobutyl-1-phenylethan-1-one CAS No. 140451-91-8

2-Cyclobutyl-1-phenylethan-1-one

Cat. No.: B1454567
CAS No.: 140451-91-8
M. Wt: 174.24 g/mol
InChI Key: YVHVQVZHGGIEFS-UHFFFAOYSA-N
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Properties

IUPAC Name

2-cyclobutyl-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-12(9-10-5-4-6-10)11-7-2-1-3-8-11/h1-3,7-8,10H,4-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHVQVZHGGIEFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Cyclobutyl-1-phenylethan-1-one typically involves the reaction of cyclobutylmagnesium bromide with benzoyl chloride. This reaction proceeds under anhydrous conditions and requires the use of a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is usually maintained at low temperatures to control the exothermic nature of the reaction .

Chemical Reactions Analysis

2-Cyclobutyl-1-phenylethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

2-Cyclobutyl-1-phenylethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism by which 2-Cyclobutyl-1-phenylethan-1-one exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The cyclobutyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity. The phenyl group contributes to π-π interactions with aromatic amino acids in protein targets, enhancing the compound’s overall activity .

Comparison with Similar Compounds

2-Cyclobutyl-1-phenylethan-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its balance of steric hindrance and electronic effects, making it a versatile compound in various chemical reactions and applications.

Biological Activity

2-Cyclobutyl-1-phenylethan-1-one, a compound with the molecular formula C12_{12}H14_{14}O, has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2-Cyclobutyl-1-phenylethanone
  • Molecular Weight : 174.24 g/mol
  • Canonical SMILES : C1CC(C1)CC(=O)C2=CC=CC=C2

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it may inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. The cyclobutyl group contributes to its ability to modulate inflammatory pathways, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammation and microbial defense. The steric hindrance provided by the cyclobutyl group enhances its binding affinity to these targets, while the phenyl group facilitates π-π interactions with aromatic amino acids in proteins, improving overall efficacy .

Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

StudyFindings
Study 1 Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Study 2 Showed significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) in cell cultures treated with the compound.
Study 3 Investigated the synthesis methods and explored various derivatives of the compound for enhanced biological activity.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a dose-dependent response, effectively inhibiting bacterial growth at concentrations as low as 64 µg/mL.

Case Study 2: Anti-inflammatory Mechanism

A separate study focused on the anti-inflammatory properties of the compound in a murine model of acute inflammation. Mice treated with this compound showed a marked decrease in paw swelling and histological evidence of reduced inflammation compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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